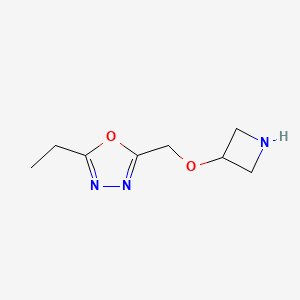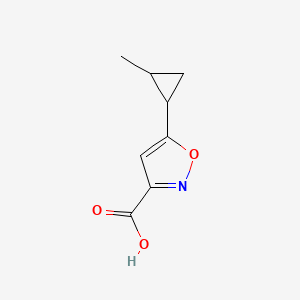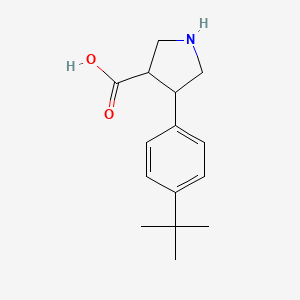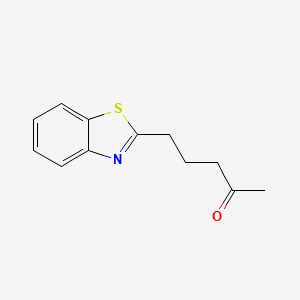![molecular formula C11H20Cl3N5 B13558475 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a sigma-1 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, 2,6-diazaspiro[3.4]octane, which is then functionalized to introduce the pyrimidin-2-amine moiety. The final step involves the formation of the trihydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Applications De Recherche Scientifique
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through antagonism of the sigma-1 receptor. This receptor is involved in modulating pain perception and neuroprotection. By blocking this receptor, the compound can enhance the analgesic effects of other drugs and potentially reduce tolerance to opioids .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another sigma-1 receptor antagonist with similar pharmacological properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: A dual mu-opioid receptor agonist and sigma-1 receptor antagonist.
8-(8,8-Difluoro-2-methyl-2,6-diazaspiro[3.4]octan-6-yl)-6-methyl-N-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[3,4-d]pyrimidin-2-amine: A compound with a similar spirocyclic structure.
Uniqueness
4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride is unique due to its specific combination of a spirocyclic core and a pyrimidin-2-amine moiety, which contributes to its potent sigma-1 receptor antagonism and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H20Cl3N5 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
4-(6-methyl-2,6-diazaspiro[3.4]octan-8-yl)pyrimidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N5.3ClH/c1-16-4-8(11(7-16)5-13-6-11)9-2-3-14-10(12)15-9;;;/h2-3,8,13H,4-7H2,1H3,(H2,12,14,15);3*1H |
Clé InChI |
FBFDWDLNVIKHJD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C2(C1)CNC2)C3=NC(=NC=C3)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


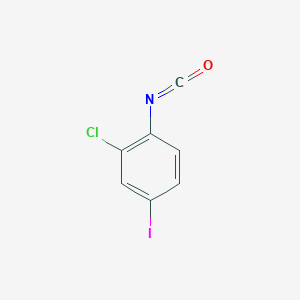
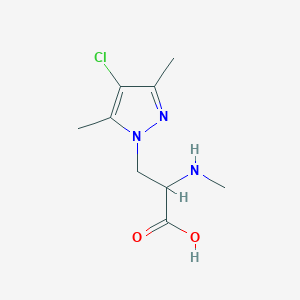


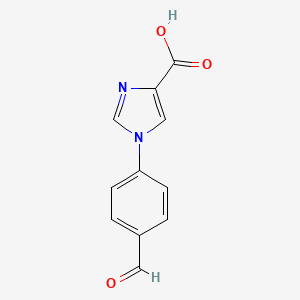



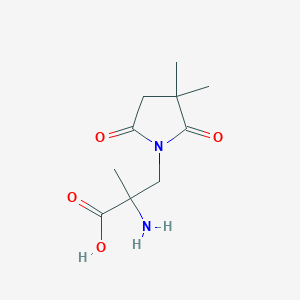
![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
